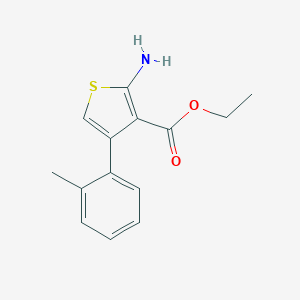

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated thiophenes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Analgesic and Anti-inflammatory Properties

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate has been studied for its potential as an analgesic agent, especially in treating neuropathic pain. Its unique structure enhances its interaction with biological targets, potentially leading to improved therapeutic efficacy .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent against various cancer types .

Agricultural Chemistry

Agrochemical Formulation

This compound is utilized in developing agrochemicals, particularly pesticides and herbicides. Its thiophene ring enhances stability and effectiveness under diverse environmental conditions, making it a valuable component in crop protection strategies .

Material Science

Development of Conductive Polymers

In material science, this compound is explored for creating novel materials such as conductive polymers. These materials are crucial for improving the performance of electronic devices, including organic semiconductors .

Biochemical Research

Enzyme Inhibition Studies

Researchers have employed this compound to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes provides insights into biological processes and disease mechanisms, enhancing our understanding of potential therapeutic targets .

Cosmetic Applications

Potential Antioxidant Properties

this compound is also being investigated for its antioxidant properties in cosmetic formulations. This application could contribute to skin health and protection against environmental stressors .

Case Study 1: Anticancer Potential

A significant study involving the compound highlighted its anticancer effects on lung cancer cell lines. The results indicated a notable decrease in cell viability when treated with various concentrations of the compound, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing this compound showed enhanced pest control efficacy compared to conventional pesticides. The compound’s stability under field conditions contributed to its effectiveness.

Wirkmechanismus

The exact mechanism of action of ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and modulation of cellular signaling pathways. Further research is needed to elucidate its precise mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate

- Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Biologische Aktivität

Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their varied biological activities. The presence of the thiophene ring, along with the amino and carboxylate functional groups, contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Thiophene derivatives have been shown to possess antibacterial and antifungal properties. The mode of action often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.

- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, one study reported an IC50 value indicating potent antibacterial effects against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated in multiple studies:

- In Vitro Studies : The compound showed IC50 values ranging from 23.30 μM to 49.90 μM against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . These results suggest that structural modifications could enhance its efficacy.

- In Vivo Studies : In animal models, treatment with the compound resulted in a significant reduction in tumor mass compared to control groups. For example, a study noted a decrease in tumor volume by approximately 54% when treated with this compound .

Anti-inflammatory and Antioxidant Activity

The compound has also been explored for its anti-inflammatory properties. It was found to significantly reduce levels of pro-inflammatory markers in vitro, suggesting a potential role in therapeutic applications for inflammatory diseases. Additionally, antioxidant assays revealed that it could scavenge free radicals effectively, contributing to its protective effects against oxidative stress.

Case Studies

- Case Study on Anticancer Activity :

-

Case Study on Antimicrobial Efficacy :

- In another study assessing its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition, affirming its potential as a therapeutic agent for bacterial infections.

Data Table: Biological Activities Overview

Eigenschaften

IUPAC Name |

ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-7-5-4-6-9(10)2/h4-8H,3,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCYOJPTISCHJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.